4-Fluoro-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Fluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is a white to almost white crystalline powder that is used primarily in laboratory settings. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-3-(trifluoromethyl)benzonitrile are currently unknown . This compound is a key intermediate in the synthesis of various organic compounds
Mode of Action
As an intermediate in chemical synthesis, it is likely that its mode of action is dependent on the final compound it is used to produce .
Pharmacokinetics
It is known that the compound is a solid at 20 degrees celsius and has a melting point of 66 to 70 degrees celsius . It is insoluble in water but soluble in methanol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound are currently unknown . As an intermediate in chemical synthesis, its effects are likely dependent on the final compound it is used to produce .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Additionally, it should be stored in a well-ventilated place and kept tightly closed . Exposure to heat, flame, or strong oxidizing agents should be avoided as it may produce toxic gases .
Preparation Methods
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with ortho-fluoro benzotrifluoride as the starting material. The process includes nitration, reduction, bromination, diazotization, and substitution reactions . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
4-Fluoro-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can undergo metal-mediated coupling reactions, such as those involving nickel catalysts.
Common reagents used in these reactions include bromotripyrrolidinylphosphonium hexafluorophosphate and N-ethyl-N-isopropylpropan-2-amine . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzonitrile can be compared to other similar compounds, such as:
4-Fluorobenzonitrile: This compound lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
3-Fluoro-4-(trifluoromethyl)benzonitrile: This isomer has the trifluoromethyl group in a different position, which can affect its chemical properties and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZQCORFYSSCFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60217859 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-59-7 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60217859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-3-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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